molecular formula C10H20O B12647115 2,6-Dimethyloct-7-en-4-ol CAS No. 94201-76-0

2,6-Dimethyloct-7-en-4-ol

Cat. No.: B12647115
CAS No.: 94201-76-0
M. Wt: 156.26 g/mol
InChI Key: GXRZVRGDJQMNEL-UHFFFAOYSA-N
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Description

2,6-Dimethyloct-7-en-4-ol is an organic compound with the molecular formula C10H20O. It is a tertiary alcohol characterized by a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its strong lemon-like odor and is slightly soluble in water .

Preparation Methods

2,6-Dimethyloct-7-en-4-ol can be synthesized through various methods. One common synthetic route involves the thermal isomerization of dimethylcyclooctene mixtures to form an octadiene mixture. This mixture is then reacted with a carboxylic acid to selectively form the ester of this compound, which is subsequently hydrolyzed under basic conditions to yield the desired alcohol . Industrial production methods often involve similar processes, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2,6-Dimethyloct-7-en-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alkanes or other reduced forms.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dimethyloct-7-en-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyloct-7-en-4-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its lipophilic nature allows it to penetrate cell membranes and exert its effects intracellularly .

Comparison with Similar Compounds

2,6-Dimethyloct-7-en-4-ol can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

2,6-dimethyloct-7-en-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-9(4)7-10(11)6-8(2)3/h5,8-11H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRZVRGDJQMNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00916112
Record name 2,6-Dimethyloct-7-en-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94201-76-0
Record name 2,6-Dimethyl-7-octen-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94201-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyloct-7-en-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyloct-7-en-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyloct-7-en-4-ol
Source European Chemicals Agency (ECHA)
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